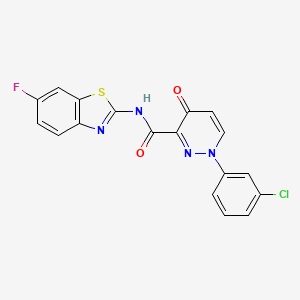
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
- Common reagents include chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorobenzothiazole Group:
- The fluorobenzothiazole group is typically introduced through nucleophilic substitution reactions.
- Reagents such as fluorobenzothiazole derivatives and suitable bases are used to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the core dihydropyridazine structure, followed by the introduction of the chlorophenyl and fluorobenzothiazole groups. Key steps may include:
-
Formation of the Dihydropyridazine Core:
- Starting with a suitable precursor, such as a hydrazine derivative, the dihydropyridazine core is formed through cyclization reactions.
- Reaction conditions may involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation:
- The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Oxidation can lead to the formation of additional functional groups or modification of existing ones.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- These reactions may result in the conversion of carbonyl groups to alcohols or amines.
-
Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents include halogenating agents, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus pentachloride, fluorobenzothiazole derivatives.
Major Products Formed:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:
-
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology:
- The compound may exhibit biological activity, making it a candidate for drug discovery and development.
- It can be used in biochemical assays to study enzyme interactions and cellular pathways.
-
Medicine:
- Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
- Preclinical studies may investigate its pharmacokinetics, toxicity, and efficacy.
-
Industry:
- The compound may be used in the development of specialty chemicals, agrochemicals, or materials science.
- Its unique structure can be exploited for designing novel functional materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. Key pathways involved may include:
-
Enzyme Inhibition:
- The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
- This can lead to downstream effects on metabolic pathways and cellular functions.
-
Receptor Modulation:
- The compound may act as an agonist or antagonist of specific receptors, influencing signal transduction pathways.
- This can result in changes in cellular responses and physiological processes.
-
DNA Intercalation:
- The compound may intercalate into DNA, disrupting its structure and function.
- This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
-
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid:
- This compound differs by having a carboxylic acid group instead of a carboxamide group.
- The presence of the carboxamide group in the original compound may confer different chemical and biological properties.
-
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-methylamide:
- This compound has a methylamide group instead of a carboxamide group.
- The methylamide group may affect the compound’s solubility, reactivity, and biological activity.
-
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-ethylamide:
- This compound has an ethylamide group instead of a carboxamide group.
- The ethylamide group may influence the compound’s pharmacokinetics and interactions with biological targets.
Properties
Molecular Formula |
C18H10ClFN4O2S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H10ClFN4O2S/c19-10-2-1-3-12(8-10)24-7-6-14(25)16(23-24)17(26)22-18-21-13-5-4-11(20)9-15(13)27-18/h1-9H,(H,21,22,26) |
InChI Key |
FIJJJAPEOYZSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















